molecular formula C12H14O3 B14756152 methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate

methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate

Cat. No.: B14756152
M. Wt: 206.24 g/mol
InChI Key: ZZWDKGJDEKUMRB-BQYQJAHWSA-N
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Description

Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate is an organic compound belonging to the class of acrylates. Acrylates are esters derived from acrylic acid and are widely used in the production of polymers, coatings, and adhesives. This particular compound features a methoxymethyl group attached to the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate typically involves the esterification of acrylic acid with the corresponding alcohol. One common method is the reaction of 4-(methoxymethyl)benzaldehyde with methyl acrylate in the presence of a base catalyst. The reaction conditions often include:

    Solvent: Toluene or ethanol

    Catalyst: Sodium hydroxide or potassium carbonate

    Temperature: 60-80°C

    Reaction Time: 6-12 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as selenium-modified microgels have been shown to be effective in promoting the esterification reaction under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or aldehydes

    Reduction: Formation of alcohols or alkanes

    Substitution: Halogenation or nitration of the phenyl ring

    Polymerization: Formation of polymers through radical or anionic polymerization

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of catalysts

    Polymerization: Radical initiators (e.g., azobisisobutyronitrile) or anionic initiators (e.g., butyllithium)

Major Products Formed

    Oxidation: 4-(methoxymethyl)benzoic acid or 4-(methoxymethyl)benzaldehyde

    Reduction: 4-(methoxymethyl)phenylmethanol or 4-(methoxymethyl)phenylmethane

    Substitution: 4-(bromomethyl)phenylacrylate or 4-(nitromethyl)phenylacrylate

    Polymerization: Poly(this compound)

Mechanism of Action

The mechanism of action of methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate involves its interaction with various molecular targets and pathways. The compound can undergo polymerization to form cross-linked networks, which contribute to its mechanical strength and durability. Additionally, its ester functional group can participate in hydrolysis and transesterification reactions, influencing its behavior in different environments .

Comparison with Similar Compounds

Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate can be compared with other acrylates such as:

This compound is unique due to the presence of the methoxymethyl group, which can influence its reactivity and applications in specialized fields.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl (E)-3-[4-(methoxymethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-14-9-11-5-3-10(4-6-11)7-8-12(13)15-2/h3-8H,9H2,1-2H3/b8-7+

InChI Key

ZZWDKGJDEKUMRB-BQYQJAHWSA-N

Isomeric SMILES

COCC1=CC=C(C=C1)/C=C/C(=O)OC

Canonical SMILES

COCC1=CC=C(C=C1)C=CC(=O)OC

Origin of Product

United States

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